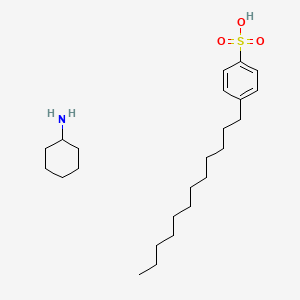

p-Dodecylbenzenesulfonic acid, cyclohexylamine salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

p-Dodecylbenzenesulfonic acid, cyclohexylamine salt is a compound known for its surfactant properties. It is commonly used in various industrial applications due to its ability to reduce surface tension and enhance the mixing of water with oils and fats. The compound is a combination of p-dodecylbenzenesulfonic acid and cyclohexylamine, forming a salt that is soluble in water and stable under normal conditions .

Métodos De Preparación

The synthesis of p-dodecylbenzenesulfonic acid, cyclohexylamine salt typically involves the sulfonation of p-dodecylbenzene with sulfur trioxide, followed by neutralization with cyclohexylamine. This process is often carried out in a continuous reactor, such as a falling film reactor, which allows for efficient sulfonation and neutralization . The reaction conditions usually involve a molar ratio of 1:1 for the reactants, with temperatures maintained between 30-60°C .

Análisis De Reacciones Químicas

p-Dodecylbenzenesulfonic acid, cyclohexylamine salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include sulfuric acid for sulfonation, reducing agents like hydrogen or metal hydrides for reduction, and nitrating agents like nitric acid for nitration. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

p-Dodecylbenzenesulfonic acid, cyclohexylamine salt has a wide range of scientific research applications:

Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.

Biology: The compound is used in biological research for cell lysis and protein extraction due to its surfactant properties.

Medicine: It is explored for its potential use in drug delivery systems, where its ability to form micelles can help in the encapsulation and delivery of hydrophobic drugs.

Industry: The compound is widely used in the production of detergents, emulsifiers, and dispersants. .

Mecanismo De Acción

The mechanism of action of p-dodecylbenzenesulfonic acid, cyclohexylamine salt is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing of immiscible substances. This is achieved through the formation of micelles, where the hydrophobic tails of the molecules aggregate in the center, and the hydrophilic heads face outward, interacting with water. This property is crucial for its applications in detergents, emulsifiers, and dispersants .

Comparación Con Compuestos Similares

p-Dodecylbenzenesulfonic acid, cyclohexylamine salt can be compared with other similar compounds, such as:

Sodium dodecylbenzenesulfonate: Another surfactant with similar properties but different counterion (sodium instead of cyclohexylamine).

Dodecylbenzenesulfonic acid: The parent compound without the cyclohexylamine salt, used in similar applications but with different solubility and stability properties.

Linear alkylbenzene sulfonates (LAS): A group of surfactants with varying alkyl chain lengths and degrees of branching, used in detergents and cleaning agents

The uniqueness of this compound lies in its specific combination of surfactant properties and stability, making it suitable for a wide range of applications.

Propiedades

Número CAS |

14356-38-8 |

|---|---|

Fórmula molecular |

C18H30O3S.C6H13N C24H43NO3S |

Peso molecular |

425.7 g/mol |

Nombre IUPAC |

cyclohexanamine;4-dodecylbenzenesulfonic acid |

InChI |

InChI=1S/C18H30O3S.C6H13N/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;7-6-4-2-1-3-5-6/h13-16H,2-12H2,1H3,(H,19,20,21);6H,1-5,7H2 |

Clave InChI |

BTDWVYHTRVOBJM-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(CC1)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline](/img/structure/B13739948.png)

![9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane](/img/structure/B13739985.png)

![butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13740012.png)

![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)

![Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]](/img/structure/B13740016.png)